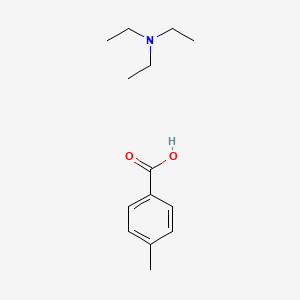
2-Imino-5-(2-oxo-2-phenylethylidene)-3-phenyl-4-oxazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Imino-5-(2-oxo-2-phenylethylidene)-3-phenyl-4-oxazolidinone is a heterocyclic compound that belongs to the class of oxazolidinones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-5-(2-oxo-2-phenylethylidene)-3-phenyl-4-oxazolidinone can be achieved through various synthetic routes. One common method involves the reaction of 2-oxo-2-phenylethylidene with phenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as toluene and is carried out at elevated temperatures to facilitate the formation of the oxazolidinone ring .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis techniques. Microwave irradiation has been shown to enhance reaction rates and yields, making it a valuable tool for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Imino-5-(2-oxo-2-phenylethylidene)-3-phenyl-4-oxazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted oxazolidinones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve the use of solvents like dichloromethane or ethanol and may require catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, amine derivatives, and other heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Research has indicated its potential use in the development of new pharmaceuticals, particularly as antibiotics.
Wirkmechanismus
The mechanism of action of 2-Imino-5-(2-oxo-2-phenylethylidene)-3-phenyl-4-oxazolidinone involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the synthesis of bacterial proteins by binding to the bacterial ribosome. This action disrupts protein synthesis, leading to the inhibition of bacterial growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-Imino-5-(2-oxo-2-phenylethylidene)-3-phenyl-4-oxazolidinone include:
- 2-Amino-5-(2-oxo-2-phenylethylidene)-4-oxazolidinone
- 2-Imino-5-(2-oxo-2-phenylethylidene)-3-methyl-4-oxazolidinone
- 2-Imino-5-(2-oxo-2-phenylethylidene)-3-ethyl-4-oxazolidinone
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the phenyl group enhances its ability to interact with biological targets, making it a promising candidate for pharmaceutical development .
Eigenschaften
CAS-Nummer |
89805-41-4 |
|---|---|
Molekularformel |
C17H12N2O3 |
Molekulargewicht |
292.29 g/mol |
IUPAC-Name |
(5E)-2-imino-5-phenacylidene-3-phenyl-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C17H12N2O3/c18-17-19(13-9-5-2-6-10-13)16(21)15(22-17)11-14(20)12-7-3-1-4-8-12/h1-11,18H/b15-11+,18-17? |
InChI-Schlüssel |
AOYABZCEEQDHLQ-SQONSMICSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)/C=C/2\C(=O)N(C(=N)O2)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C=C2C(=O)N(C(=N)O2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[6-(6-Oxo-3-phenylpyridazin-1(6H)-yl)hexyl]-N,N-diphenylurea](/img/structure/B14377838.png)
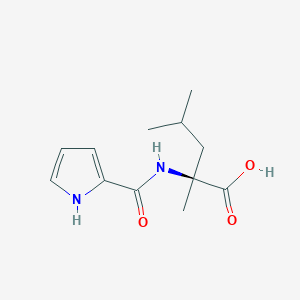
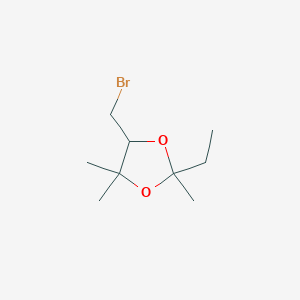
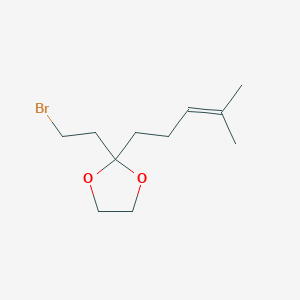


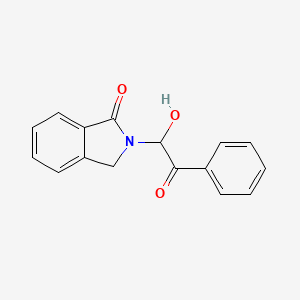
![5,6,7,8-Tetrahydrothieno[3,4-b]quinoxaline](/img/structure/B14377895.png)



![tert-Butyl[(cyclopent-1-en-1-yl)oxy]diphenylsilane](/img/structure/B14377918.png)
![6-Bromo-3-[4-(2-methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14377926.png)
